6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol
Description
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9(2)14-15-12(5-13(18)16-14)8-17-6-10(3)19-11(4)7-17/h5,9-11H,6-8H2,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVPPOBKXRDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)NC(=N2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol typically involves multiple steps. One common route includes the reaction of 2,6-dimethylmorpholine with an appropriate pyrimidinol derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidinol derivatives .
Scientific Research Applications
6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The morpholino group can interact with biological molecules, potentially inhibiting or modulating their activity. The pyrimidinol core may also play a role in its biological effects by interacting with enzymes or receptors .
Comparison with Similar Compounds
Structural Analysis
The pyrimidinol core (C4H3N2O) is substituted at positions 2 and 6. The 2,6-dimethylmorpholino group introduces a bicyclic amine structure with two methyl groups at positions 2 and 6 of the morpholine ring.
Comparison with Similar Compounds
Core Heterocyclic Structure
Compared to 6-(((3R,5S)-3,5-dimethylmorpholino)methyl)-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one (1d) , which has a chromenone core, the pyrimidinol scaffold in the target compound is smaller and less oxygenated. Chromenones (e.g., 1d) often exhibit strong hydrogen-bonding capacity due to hydroxyl groups, whereas pyrimidinols prioritize nitrogen-mediated interactions.
Substituent Variations
- Morpholino Group: The target compound’s 2,6-dimethylmorpholino group differs from the 3,5-dimethylmorpholino configuration in 1d.
- Peripheral Substituents: The isopropyl group in the target compound increases hydrophobicity (logP ~2.5–3.0), while 1d’s hydroxylated aryl and chromenone moieties reduce logP (<2.0) and enhance aqueous solubility .
Physicochemical Properties
<sup>*</sup>logP values estimated via computational models.
Biological Activity
6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is a compound with significant potential in pharmacological applications, particularly as a modulator of various biological pathways. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H23N3O2
- Molecular Weight : 265.35 g/mol
- CAS Number : [Not specified in the provided data]
Research indicates that this compound may interact with several biological targets:
- Cyclin-dependent Kinases (CDKs) :
- Hedgehog Signaling Pathway :
- Phosphoinositide 3-Kinase (PI3K) Pathway :
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
- Study on Hematologic Malignancies :
- Xenograft Models :
Q & A
Q. How can interdisciplinary approaches improve understanding of its biological or material applications?
- Methodology : Integrate systems biology (e.g., metabolomics for microbial interactions) with materials informatics (e.g., crystal structure prediction via USPEX). Leverage CRDC subclass RDF2050108 (process control and simulation) to model hybrid systems (e.g., catalytic membranes). Use high-throughput screening (HTS) platforms to correlate synthetic variations with functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
